3-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3-Fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide (Molecular Formula: C₁₇H₁₄FN₃OS; Molecular Weight: 327.38 g/mol) is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2-phenylethyl group and a 3-fluorobenzamide moiety. Its structure combines electron-withdrawing (fluoro) and lipophilic (phenylethyl) groups, making it a candidate for diverse pharmacological applications, including antiviral, antimicrobial, or anticancer activities .
Properties
Molecular Formula |
C17H14FN3OS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14FN3OS/c18-14-8-4-7-13(11-14)16(22)19-17-21-20-15(23-17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,21,22) |
InChI Key |
HDOQUCOURGRLPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of 3-fluorobenzoyl chloride with 5-(2-phenylethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Benzamide Ring
Fluorine Position and Electronic Effects
- 3-Fluoro vs. 2-Fluoro/4-Fluoro Analogs :
In a series of fluorinated benzamide-thiadiazole derivatives (), the position of the fluorine atom significantly influenced spectral properties. For instance:- 3-Fluoro substitution (compound 4e in ) caused distinct deshielding of protons on the benzamide ring in ¹H NMR (δ 7.35–8.15 ppm) due to the electron-withdrawing effect of fluorine.
- 2-Fluoro substitution (compound 4d) resulted in upfield shifts for adjacent protons, while 4-fluoro substitution (compound 4f) showed minimal steric effects but altered π-stacking interactions .
| Compound | Fluorine Position | ¹H NMR Shifts (Benzamide Ring) | IR C=O Stretch (cm⁻¹) |
|---|---|---|---|
| 4d (2-Fluoro) | 2 | δ 7.28–8.10 | 1675 |
| 4e (3-Fluoro) | 3 | δ 7.35–8.15 | 1680 |
| 4f (4-Fluoro) | 4 | δ 7.20–7.95 | 1668 |
Halogen vs. Methoxy Substitutions
- Chloro and Methoxy Analogs: 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (compound 4b, ) exhibited a lower molecular weight (328.78 g/mol) but reduced lipophilicity due to the pyridinyl group.
Substituent Effects on the Thiadiazole Ring
Phenylethyl vs. Pyridinyl or Isopropyl Groups
- Phenylethyl (Target Compound) : Enhances lipophilicity (logP ≈ 3.5 predicted), favoring cellular uptake.
- Pyridin-2-yl () : Introduces polar aromatic nitrogen, reducing logP (≈2.8) and altering π-π interactions.
- Isopropyl () : In 3-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide , the smaller isopropyl group reduces steric hindrance but decreases lipophilicity (logP ≈ 2.9) compared to phenylethyl .
Key Insight : The phenylethyl group in the target compound likely improves bioavailability and target engagement in hydrophobic pockets compared to pyridinyl or isopropyl analogs .
Pharmacological Comparisons
Antiviral Activity
- Influenza A Inhibition: Compound 45 (), featuring a methylthio-propyl-thiadiazole moiety, showed EC₅₀ = 31.4 µM against H3N2.
- Parainfluenza-3 Activity : Derivatives with thiourea moieties (e.g., compounds 47–48, ) were active, suggesting that the target compound’s benzamide group may need structural optimization for similar effects .
Antimicrobial and Anticancer Potential
- Brominated Analogs : A bromo-substituted benzamide-thiadiazole () showed 100% protection against mortality in mice at 60 mg/kg, highlighting the impact of halogen size on potency. Fluorine’s smaller size may reduce hydrophobic interactions compared to bromine .
- Antimicrobial Thiadiazoles : Phenylethyl-thiadiazole derivatives () exhibited activity against Bacillus anthracis, suggesting the target compound could share this trait .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
